![molecular formula C20H20N2O5S2 B361893 (E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 853745-08-1](/img/structure/B361893.png)
(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a thiazolidinone ring. Sulfonamides are a group of compounds known for their antibiotic properties . Thiazolidinones are heterocyclic compounds that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzenesulfonamide group, and a 3,4-dimethoxybenzylidene group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiazolidinone ring might undergo reactions typical for heterocyclic compounds, while the benzenesulfonamide group could participate in reactions typical for sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Gastroprotective Properties
The research on ebrotidine, a compound with a somewhat similar structure, showcases its unique properties combining H2-receptor antagonist capabilities with cytoprotective effects. These effects stem from enhanced physicochemical characteristics of mucus gel, independent of endogenous prostaglandin generation. The compound promotes mucosal repair through various mechanisms, including the upregulation of sulfo- and sialomucins, phospholipids synthesis, and improved mucin assembly, which are crucial for maintaining gastric mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).
Antioxidant Capacity Reaction Pathways
Investigations into the ABTS/PP decolorization assay reveal insights into the antioxidant capacities of various compounds, highlighting reaction pathways significant for understanding the interaction between antioxidants and radicals. This understanding is crucial for developing new antioxidants with enhanced efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Fate and Behavior of Organic Compounds
Research on parabens, which share structural similarities with various organic compounds, sheds light on their biodegradability, ubiquity in aquatic environments, and interaction with wastewater treatments. These findings are instrumental in understanding the environmental impact of organic compounds, guiding the development of more eco-friendly substances (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic Potential of Benzothiazoles
The broad spectrum of biological activities exhibited by benzothiazole derivatives, including antimicrobial, analgesic, and antitumor properties, underscores their significance in drug discovery and therapeutic applications. These activities highlight the importance of structural modifications in enhancing biological efficacy and developing new pharmacotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-22-19(23)18(13-14-10-11-16(26-2)17(12-14)27-3)28-20(22)21-29(24,25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3/b18-13-,21-20+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSSVXWMQKUKR-RORWIDQYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide |
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